molecular formula C9H10N2O B044163 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 121974-35-4

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B044163
M. Wt: 162.19 g/mol
InChI Key: NZWLKZYQAQNZJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives can involve various chemical pathways, including alkylation, saponification, and acidation processes. One example is the synthesis of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid through alkylation of 3-(1H-indole-3-carbonyl)aminopropionic acid methyl ester with bromoethane, followed by saponification and acidation, yielding an 89.0% yield. This showcases the methodological diversity in synthesizing indole derivatives (X. Xing, 2010).

Molecular Structure Analysis

Crystal structure analysis via X-ray diffraction is a common method to determine the molecular structure of indole derivatives. For instance, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid revealed an orthorhombic space group, illustrating the detailed geometric parameters of the compound’s molecular structure (X. Xing, 2010).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including hydrogen bonding, which plays a crucial role in determining their chemical properties and reactivity. The formation of hydrogen-bonded dimers and complex sheets through hydrogen bonds among molecules of indole derivatives indicates their potential for forming stable molecular assemblies (Daniel E Vicentes et al., 2013).

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application Summary : A highly modular method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, which includes “3-amino-1-methyl-1,3-dihydro-2H-indol-2-one”, has been described .
    • Methods of Application : The method involves starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides .
    • Results or Outcomes : A series of 49 compounds, several of which have previously been shown to possess significant tyrosin kinase inhibiting activity, was prepared in yields varying mostly from 70 to 97% .
  • Scientific Field: Pharmacology

    • Application Summary : Indole derivatives, including “3-amino-1-methyl-1,3-dihydro-2H-indol-2-one”, have been studied for their significant pharmacological activity . They have been patented as highly potent gabaergic agents, having possible therapeutic utility as anticonvulsants or anxiolytics .
    • Methods of Application : The specific method for using “3-amino-1-methyl-1,3-dihydro-2H-indol-2-one” in these applications is not mentioned in the sources .
    • Results or Outcomes : The main therapeutic potential of these compounds was discovered when several patents appeared claiming their inhibiting effect on various kinases .
  • Scientific Field: Organic Synthesis

    • Application Summary : A new synthetic pathway involving a rearrangement of 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles leading to the 3-[amino(aryl)methylidene]-1,3-dihydro-2H-indol-2-ones containing an unsubstituted amino group and the oxindole nucleus has been discovered .
    • Methods of Application : The method includes an Eschenmoser coupling reaction, which is very feasible (even without using a thiophile except tertiary amides) and scalable .
    • Results or Outcomes : The (Z)-configuration of all products was confirmed by NMR techniques .

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one is classified under GHS07. It carries the signal word ‘Warning’ and has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements P305 + P351 + P338 suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

3-amino-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWLKZYQAQNZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one

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